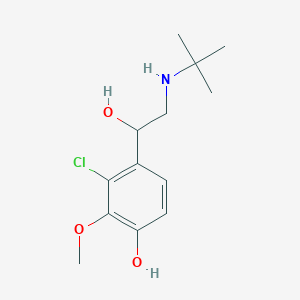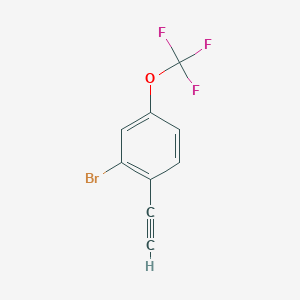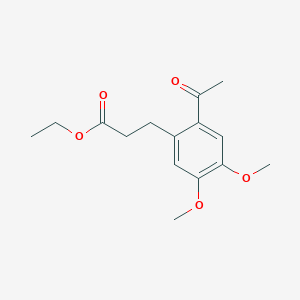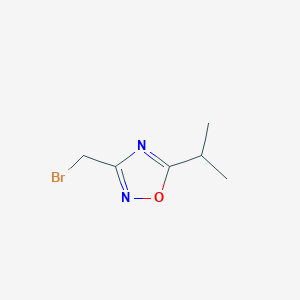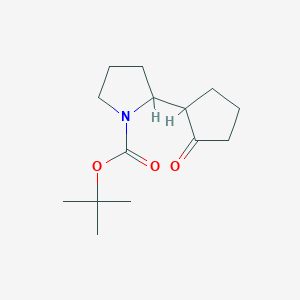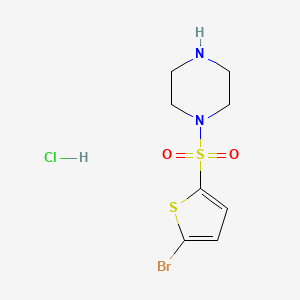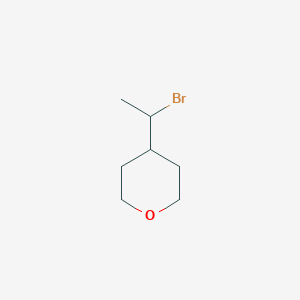
4-(1-溴乙基)氧杂环己烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Bromoethyl)oxane is an organic compound with the chemical formula C7H13BrO. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. This compound belongs to the family of alkyl ethers and is widely used in research and industry due to its unique chemical properties.
科学研究应用
4-(1-Bromoethyl)oxane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in the study of biological processes and as a labeling agent in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals
准备方法
Synthetic Routes and Reaction Conditions
4-(1-Bromoethyl)oxane can be synthesized through various methods. One common synthetic route involves the reaction of 4-oxanone with hydrobromic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, 4-(1-Bromoethyl)oxane is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of hydrobromic acid and a suitable catalyst, followed by purification steps such as distillation and crystallization .
化学反应分析
Types of Reactions
4-(1-Bromoethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or bromides.
Reduction Reactions: Reduction can lead to the formation of ethyl oxane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include 4-(1-Hydroxyethyl)oxane, 4-(1-Aminoethyl)oxane, and 4-(1-Thioethyl)oxane.
Oxidation Reactions: Products include 4-(1-Bromoethyl)oxane oxide and 4-(1-Bromoethyl)oxane bromide.
Reduction Reactions: Products include ethyl oxane derivatives.
作用机制
The mechanism of action of 4-(1-Bromoethyl)oxane involves its interaction with various molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other biomolecules. This interaction can affect cellular pathways and processes, making the compound useful in biochemical research .
相似化合物的比较
Similar Compounds
- 4-(1-Chloroethyl)oxane
- 4-(1-Iodoethyl)oxane
- 4-(1-Fluoroethyl)oxane
Uniqueness
4-(1-Bromoethyl)oxane is unique due to its specific reactivity and the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it particularly useful in certain chemical and biological applications .
属性
IUPAC Name |
4-(1-bromoethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQHIKCGHXQRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506954-36-4 |
Source


|
| Record name | 4-(1-bromoethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)
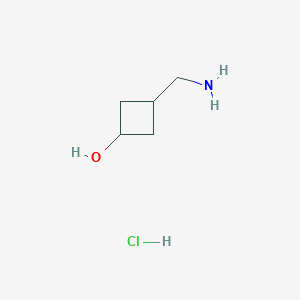
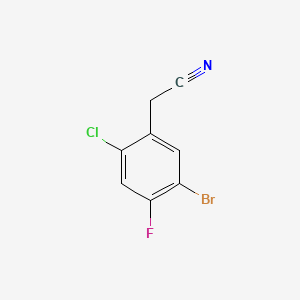
![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)
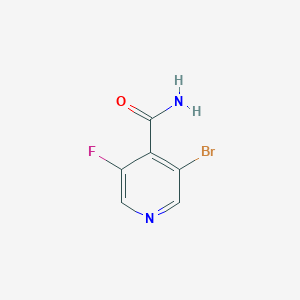

![1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone](/img/structure/B1376129.png)
![[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine](/img/structure/B1376132.png)
